molecular formula C6H9N B3392876 1-Cyclopropyl-2-propyn-1-amine CAS No. 1462237-17-7

1-Cyclopropyl-2-propyn-1-amine

Cat. No.: B3392876
CAS No.: 1462237-17-7
M. Wt: 95.14
InChI Key: SOULVLMHDMKNRM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-propyn-1-amine is an organic compound with the molecular formula C(_6)H(_9)N It features a cyclopropyl group attached to a propynyl amine, making it an interesting molecule for various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-2-propyn-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetylene with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylacetylene+AmmoniaThis compound\text{Cyclopropylacetylene} + \text{Ammonia} \rightarrow \text{this compound} Cyclopropylacetylene+Ammonia→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-propyn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclopropyl nitriles or oximes.

    Reduction: Production of cyclopropylamines.

    Substitution: Generation of cyclopropyl halides or other substituted derivatives.

Scientific Research Applications

1-Cyclopropyl-2-propyn-1-amine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the propynyl group.

    Propargylamine: Contains the propynyl group but lacks the cyclopropyl moiety.

    Cyclopropylmethylamine: Features a cyclopropyl group attached to a methylamine.

Uniqueness

1-Cyclopropyl-2-propyn-1-amine is unique due to the combination of the cyclopropyl and propynyl groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research, offering advantages over simpler analogs.

Properties

IUPAC Name

1-cyclopropylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6(7)5-3-4-5/h1,5-6H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOULVLMHDMKNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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